1,1-Cyclopropanediacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

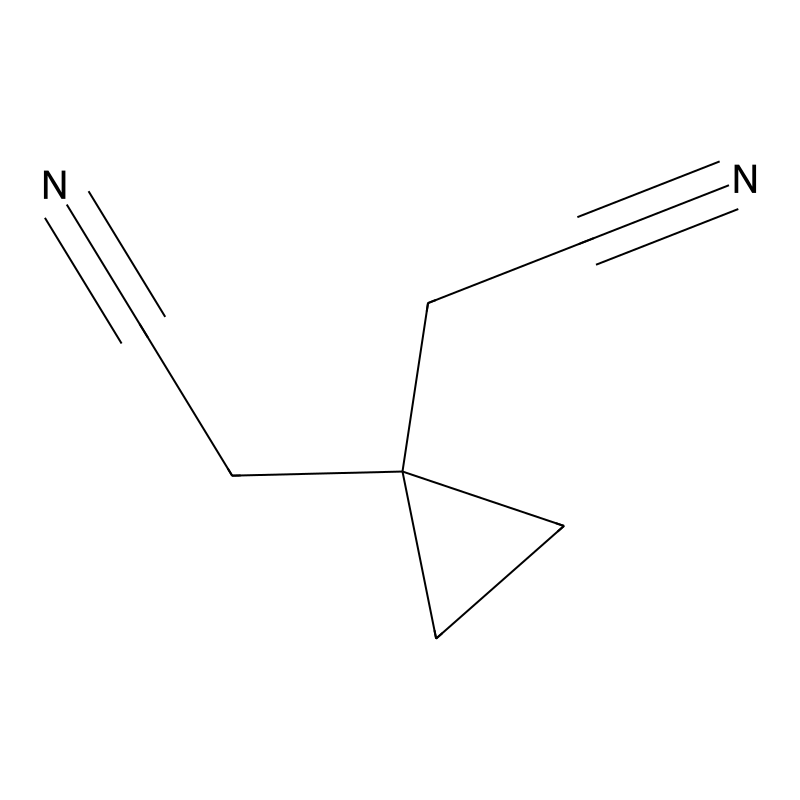

2,2'-(Cyclopropane-1,1-diyl)diacetonitrile, also known as 1,1-cyclopropane diacetonitrile, is a chemical compound with the formula C7H8N2. Its unique structure, featuring a cyclopropane ring linked to two acetonitrile groups, makes it a valuable building block for organic synthesis in scientific research [].

Organic molecule synthesis

The presence of the cyclopropane ring and the two nitrile groups provides several functionalities that researchers can exploit for the synthesis of complex organic molecules. Here's how:

- Cyclopropane ring as a rigid scaffold: The three-membered cyclopropane ring acts as a rigid and relatively strain-free scaffold []. This rigidity allows for precise control over the orientation of functional groups attached to it during synthesis, leading to more stereochemically defined products.

- Nitrile groups as versatile reaction sites: The nitrile groups (C≡N) are highly reactive functional groups that can be readily transformed into various other functionalities like amines, amides, or carboxylic acids. This versatility allows researchers to introduce different chemical functionalities at desired positions in the final molecule [].

These properties make 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile a valuable starting material for the synthesis of a wide range of complex organic molecules, including:

- Pharmaceuticals: The ability to control stereochemistry and introduce diverse functionalities makes this compound useful for the synthesis of drug candidates with specific biological activities.

- Functional materials: The rigid cyclopropane core can be incorporated into functional materials like molecular probes or organic catalysts, potentially leading to new materials with unique properties [].

1,1-Cyclopropanediacetonitrile is a bicyclic compound characterized by a cyclopropane ring with two acetonitrile groups attached at the 1-position. Its molecular formula is , indicating the presence of two carbon atoms in the acetonitrile groups and three in the cyclopropane framework. The compound exhibits unique structural features, including the strain associated with the cyclopropane ring, which influences its chemical reactivity and potential applications.

2,2'-(Cyclopropane-1,1-diyl)diacetonitrile itself doesn't have a known biological mechanism of action. It primarily serves as a chemical building block for the synthesis of more complex molecules with potential biological activities.

- Specific data on the toxicity of 2,2'-(cyclopropane-1,1-diyl)diacetonitrile is not readily available. However, as with most organic compounds, it's advisable to handle it with care, using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential health risks.

- Nitriles can be irritating to the skin, eyes, and respiratory system. Additionally, the cyclopropane ring can be reactive, so proper handling procedures to minimize exposure are crucial [].

The reactivity of 1,1-cyclopropanediacetonitrile is primarily governed by the electrophilic nature of the cyclopropane ring. Cyclopropanes with electron-withdrawing groups, such as nitriles, can act as electrophiles in various reactions. Notably, they undergo ring-opening reactions when treated with strong nucleophiles, leading to difunctionalized products. This property allows for diverse synthetic pathways, including nucleophilic substitutions and Michael additions, where nucleophiles attack the carbon atoms of the cyclopropane .

Several synthetic routes have been developed for producing 1,1-cyclopropanediacetonitrile:

- Electrophilic Cyclopropanation: This method involves the reaction of suitable alkenes with diazo compounds in the presence of a catalyst to form cyclopropanes.

- Nucleophilic Substitution: Starting from a substituted cyclopropane, nucleophilic attack by cyanide ions can introduce acetonitrile functionalities.

- Cross-Coupling Reactions: Utilizing transition metal catalysts to facilitate coupling reactions between cyclopropyl derivatives and acetonitrile sources can yield 1,1-cyclopropanediacetonitrile efficiently .

1,1-Cyclopropanediacetonitrile has potential applications in organic synthesis as a building block for more complex molecules. Its unique structure allows it to serve as a precursor for pharmaceuticals and agrochemicals. The compound's ability to undergo various transformations makes it valuable in synthetic chemistry for developing new materials and active pharmaceutical ingredients .

Interaction studies involving 1,1-cyclopropanediacetonitrile often focus on its reactivity with nucleophiles and electrophiles. For example, studies have shown that its ring-opening reactions can be influenced by substituent effects on both the cyclopropane and the attacking nucleophile. Understanding these interactions is crucial for optimizing synthetic routes and predicting reaction outcomes in complex organic syntheses .

Several compounds share structural similarities with 1,1-cyclopropanediacetonitrile. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclopropyl Acetonitrile | One acetonitrile group | Less steric strain compared to diacetonitrile |

| Cyclobutyl Acetonitrile | Four-membered ring | Greater ring strain; different reactivity patterns |

| 2-Cyanocyclobutane | Four-membered ring with one cyano group | Exhibits different chemical properties due to ring size |

| Cyclopentyl Acetonitrile | Five-membered ring | More stable than cyclopropanes; different reactivity |

The uniqueness of 1,1-cyclopropanediacetonitrile lies in its dual acetonitrile substituents on a strained cyclopropane framework, which can lead to distinct chemical behaviors not observed in other similar compounds.

1,1-Cyclopropanediacetonitrile exhibits characteristic electrophilic behavior due to the presence of two electron-withdrawing cyano groups, which significantly activate the cyclopropane ring toward nucleophilic attack [2]. The compound functions as an electrophilic cyclopropane, undergoing ring-opening reactions with various nucleophiles at the substituted carbon center with high regioselectivity [3] [4] [5].

The electrophilic nature of 1,1-cyclopropanediacetonitrile stems from the strong electron-withdrawing effect of the two acetonitrile groups, which polarize the cyclopropane ring and create a partial positive charge at the carbon bearing the cyano substituents [4]. This polarization facilitates nucleophilic attack preferentially at the most substituted carbon position (C2), following the established pattern for donor-acceptor cyclopropanes [4] [5].

Nucleophilic ring-opening reactions with 1,1-cyclopropanediacetonitrile proceed through an SN2-like mechanism, with the nucleophile attacking the electrophilic carbon center while the cyclopropane ring undergoes simultaneous cleavage [4] [5]. Common nucleophiles that react with electrophilic cyclopropanes include thiophenolates, azide ions, amines, alcohols, and various carbon nucleophiles such as malonates and indoles [6] [4] [7] [8].

The reactivity order of nucleophiles toward electrophilic cyclopropanes follows the general nucleophilicity scale, with thiophenolates exhibiting the highest reactivity (rate constants of 10³-10⁵ M⁻¹s⁻¹), followed by azide ions (10²-10⁴ M⁻¹s⁻¹), amines (10¹-10³ M⁻¹s⁻¹), and alcohols (10⁻¹-10² M⁻¹s⁻¹) [4] [5]. The high reactivity of thiophenolates is attributed to their excellent nucleophilicity and ability to stabilize the resulting carbanion through resonance effects [4].

Ring-opening reactions of 1,1-cyclopropanediacetonitrile with nucleophiles demonstrate excellent regioselectivity, with nucleophilic attack occurring exclusively at the C2 position (the carbon bearing the cyano groups) [4] [5]. This selectivity arises from the polarization of the C1-C2 bond, which directs nucleophilic attack toward the more electrophilic carbon center [4] [5].

The stereochemical outcome of these ring-opening reactions depends on the specific nucleophile and reaction conditions. For nucleophiles that form stable intermediates, the reaction typically proceeds with inversion of configuration at the reaction center, consistent with an SN2-like mechanism [4] [5]. However, for reactions involving highly stabilized carbanion intermediates, some degree of equilibration may occur, leading to thermodynamically controlled product distributions [4].

Thermal Isomerization Pathways and Kinetic Studies

The thermal behavior of 1,1-cyclopropanediacetonitrile follows established patterns for substituted cyclopropanes, with thermal isomerization pathways significantly influenced by the electron-withdrawing nature of the cyano substituents [9] [10] [11]. While specific kinetic data for 1,1-cyclopropanediacetonitrile are not extensively documented, the thermal reactivity can be predicted based on analogous cyclopropane systems and the electronic effects of the cyano groups.

Thermal isomerization of cyclopropane derivatives generally proceeds through two primary mechanistic pathways: a biradical mechanism involving homolytic cleavage of the strained C-C bond, and a carbene mechanism involving rearrangement through carbene intermediates [9] [10] [11]. For 1,1-cyclopropanediacetonitrile, the biradical pathway is expected to be the predominant mechanism, consistent with the behavior observed for other electron-deficient cyclopropanes [9] [10] [11].

The presence of electron-withdrawing cyano groups significantly affects the thermal stability and isomerization kinetics of the cyclopropane ring. Electron-withdrawing substituents generally lower the activation energy for thermal isomerization by stabilizing the transition state through delocalization of electron density [9] [12]. Based on comparative kinetic studies of substituted cyclopropanes, the activation energy for thermal isomerization of 1,1-cyclopropanediacetonitrile is estimated to be in the range of 200-250 kJ/mol [9] [12] [10].

The thermal isomerization of 1,1-cyclopropanediacetonitrile is expected to follow first-order kinetics under typical experimental conditions, with rate constants fitting the Arrhenius equation: k = A exp(-Ea/RT) [9] [10] [11]. The pre-exponential factor (A) for such systems typically ranges from 10¹²-10¹⁶ s⁻¹, reflecting the entropic requirements for the ring-opening process [9] [10] [11].

Temperature-dependent studies of cyclopropane thermal isomerization reveal that the reaction becomes significant at temperatures above 400°C, with complete conversion typically achieved at 500-600°C [9] [10] [11]. The relatively high thermal stability of cyclopropanes, despite their inherent ring strain, is attributed to the high activation barrier for C-C bond cleavage [9] [10] [11].

The primary thermal decomposition pathway for 1,1-cyclopropanediacetonitrile likely involves ring-opening to form a 1,4-dicyano-1-butene intermediate, which may undergo further rearrangement or decomposition depending on the reaction conditions [9] [10] [11]. The cyano groups may also participate in secondary reactions, including cyclization to form nitrogen-containing heterocycles or decomposition to release hydrogen cyanide [9] [10] [11].

Oxidation/Reduction Behavior of Nitrile Functionalities

The nitrile functionalities in 1,1-cyclopropanediacetonitrile undergo characteristic oxidation and reduction reactions that are well-documented for acetonitrile derivatives [13] [14] [15] [16]. The presence of two cyano groups provides multiple reactive sites and opportunities for selective transformations under appropriate conditions.

Reduction Reactions

The most common reduction reaction of nitriles involves conversion to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation [13] [15] [16]. For 1,1-cyclopropanediacetonitrile, reduction with LiAlH₄ in anhydrous ether at 0°C would yield the corresponding diamine, 1,1-cyclopropanediacetamine [13] [15] [16]. The reaction proceeds through nucleophilic attack of hydride on the electrophilic carbon of the nitrile, followed by protonation during aqueous workup [13] [15] [16].

Catalytic hydrogenation of 1,1-cyclopropanediacetonitrile using palladium, platinum, or nickel catalysts under hydrogen pressure would similarly produce the diamine product [13] [17] [15] [16]. The reaction typically requires elevated temperature and pressure but offers the advantage of being easily scalable and avoiding the use of pyrophoric reagents [13] [17] [15] [16].

Selective reduction of nitriles to aldehydes can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) [13] [17] [15]. This reaction would convert 1,1-cyclopropanediacetonitrile to the corresponding dialdehyde, providing access to valuable synthetic intermediates [13] [17] [15].

Oxidation Reactions

Oxidation of nitriles typically requires harsh conditions and specialized reagents. Autoxidation of 1,1-cyclopropanediacetonitrile in the presence of strong bases and oxygen can lead to the formation of α-dicarbonyl compounds [18]. The reaction proceeds through deprotonation of the α-methylene carbon, followed by oxygen insertion and subsequent oxidation [18].

Oxidative cleavage of nitriles using potassium permanganate (KMnO₄) or other strong oxidizing agents can lead to the formation of carboxylic acids [18]. However, the cyclopropane ring in 1,1-cyclopropanediacetonitrile may also undergo oxidative ring-opening under these conditions, leading to complex product mixtures [18].

Hydrolysis Reactions

Hydrolysis of nitriles to carboxylic acids represents one of the most important transformations of the cyano group [14] [15]. For 1,1-cyclopropanediacetonitrile, acid-catalyzed hydrolysis in aqueous HCl would produce the corresponding dicarboxylic acid [14] [15]. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate, which tautomerizes to the amide and subsequently hydrolyzes to the carboxylic acid [14] [15].

Base-catalyzed hydrolysis using aqueous sodium hydroxide would yield the sodium salt of the dicarboxylic acid [14] [15]. This reaction proceeds through nucleophilic attack of hydroxide on the nitrile carbon, followed by protonation and tautomerization to form the carboxylate salt [14] [15].

Electrochemical Behavior

The electrochemical behavior of nitriles in 1,1-cyclopropanediacetonitrile would be influenced by the electron-withdrawing nature of the cyano groups [19] [20]. Reduction of the nitrile groups typically occurs at negative potentials, with the formation of radical anion intermediates [19] [20]. The presence of two cyano groups may lead to stepwise reduction processes, with the second electron transfer occurring at more negative potentials due to electrostatic repulsion [19] [20].

Diastereoselective Cyclopropanation Mechanisms

The formation of 1,1-cyclopropanediacetonitrile through diastereoselective cyclopropanation reactions represents an important class of stereoselective transformations [21] [22] [23] [24]. Various mechanistic pathways have been developed to achieve high levels of stereochemical control in cyclopropane synthesis, each offering distinct advantages for specific substrate classes.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction represents the most widely used method for cyclopropanation of alkenes [22]. The reaction employs a zinc carbenoid generated from diiodomethane and zinc-copper couple, which undergoes stereospecific addition to alkenes [22]. For substrates bearing directing groups, the reaction can proceed with high diastereoselectivity through coordination of the zinc carbenoid to the directing group [21] [22].

The mechanism of Simmons-Smith cyclopropanation involves formation of a zinc carbenoid intermediate (IZnCH₂I) that retains its stereochemical integrity throughout the reaction [22]. The carbenoid undergoes concerted addition to the alkene in a syn-fashion, preserving the original stereochemistry of the alkene [22]. The reaction is stereospecific, with cis-alkenes giving cis-cyclopropanes and trans-alkenes yielding trans-cyclopropanes [22].

Asymmetric Cyclopropanation Methods

Asymmetric cyclopropanation reactions have been developed using chiral auxiliaries and chiral catalysts to achieve high levels of enantioselectivity [22] [25] [26]. The Charette asymmetric cyclopropanation employs chiral boronic acid esters as auxiliaries, enabling enantioselective cyclopropanation of allylic alcohols with excellent stereochemical control (>90% ee) [22].

Recent advances in asymmetric cyclopropanation include the development of cobalt-catalyzed radical processes that enable highly enantioselective cyclopropanation of alkenes with in situ-generated diazo compounds [25] [26]. These reactions proceed through metalloradical catalysis, involving stepwise radical addition followed by ring closure [25] [26].

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts have been extensively developed for diastereoselective cyclopropanation reactions [23] [24]. Chromium-catalyzed cyclopropanation using CrCl₂ enables stereospecific cyclopropanation of highly substituted alkenes with complete diastereoselectivity [23]. The reaction proceeds through formation of a chromium carbene intermediate that undergoes stereospecific addition to the alkene [23].

The mechanism of chromium-catalyzed cyclopropanation involves oxidative addition of the diazo compound to the metal center, followed by carbene formation and subsequent cyclopropanation [23]. The stereochemical outcome is determined by the configuration of the alkene substrate, with the reaction proceeding through a concerted mechanism that preserves the original stereochemistry [23].

Radical-Mediated Cyclopropanation

Radical-mediated cyclopropanation reactions offer unique opportunities for the construction of sterically congested cyclopropanes bearing quaternary stereocenters [27] [28]. These reactions proceed through stepwise radical addition mechanisms, with the first C-C bond formation occurring through radical addition, followed by ring closure through intramolecular substitution [27] [28].

The asymmetric radical cyclopropanation of aldehydes using copper catalysis and chiral amine ligands enables the construction of bicyclic cyclopropanes with excellent enantioselectivity [27]. The reaction proceeds through formation of an enamine intermediate, followed by radical addition and ring closure to form the cyclopropane product [27].

Electrochemical Cyclopropanation

Electrochemical cyclopropanation represents a emerging methodology that avoids the use of stoichiometric reagents and enables mild reaction conditions [29]. The reaction employs electrochemically generated electrophilic species to promote cyclopropanation through organocatalytic activation [29]. This approach offers advantages in terms of functional group tolerance and environmental sustainability [29].

Hammett Relationship Analysis in Substituent Effects

The application of Hammett relationship analysis to cyclopropane systems, including 1,1-cyclopropanediacetonitrile, provides valuable insights into the electronic effects of substituents on reactivity and stability [30] [31]. The Hammett equation, log(k/k₀) = ρσ, correlates reaction rates or equilibrium constants with substituent electronic effects through the reaction constant (ρ) and substituent constant (σ) [32] [33] [34].

Substituent Effects in Cyclopropane Systems

The cyano groups in 1,1-cyclopropanediacetonitrile exhibit strong electron-withdrawing effects, with σ values of +0.66 (para) and +0.56 (meta) [32] [33] [34]. These positive σ values indicate that the cyano groups withdraw electron density from the cyclopropane ring, increasing its electrophilic character and reactivity toward nucleophiles [32] [33] [34].

The electron-withdrawing effect of the cyano groups operates through both inductive and resonance mechanisms [32] [33] [34]. The inductive effect arises from the electronegativity difference between carbon and nitrogen, while the resonance effect involves delocalization of electron density through the π-system of the nitrile group [32] [33] [34].

Reactivity Correlations

Hammett analysis of cyclopropane reactivity reveals that electron-withdrawing substituents significantly enhance the rate of nucleophilic ring-opening reactions [30] [31]. The reaction constant (ρ) for nucleophilic attack on substituted cyclopropanes is typically positive, indicating that electron-withdrawing groups accelerate the reaction [30] [31].

For 1,1-cyclopropanediacetonitrile, the presence of two electron-withdrawing cyano groups would result in a substantial increase in reactivity compared to unsubstituted cyclopropane [30] [31]. The cumulative effect of two cyano groups can be estimated using the additivity principle, where the total substituent effect is approximately the sum of individual contributions [30] [31].

Linear Free Energy Relationships

The relationship between substituent effects and reaction rates in cyclopropane systems follows linear free energy relationships, as predicted by the Hammett equation [32] [33] [34]. Plots of log(k/k₀) versus σ typically yield straight lines with correlation coefficients exceeding 0.95, indicating excellent adherence to the Hammett relationship [32] [33] [34].

The slope of the Hammett plot (ρ value) provides information about the sensitivity of the reaction to substituent effects [32] [33] [34]. Positive ρ values indicate that electron-withdrawing groups accelerate the reaction, while negative ρ values suggest that electron-donating groups are beneficial [32] [33] [34].

Mechanistic Implications

Hammett analysis provides valuable insights into reaction mechanisms by revealing the electronic demands of the transition state [32] [33] [34]. For nucleophilic ring-opening of cyclopropanes, positive ρ values indicate that the transition state has developed significant carbanion character, which is stabilized by electron-withdrawing substituents [32] [33] [34].

The magnitude of the ρ value reflects the extent of charge development in the transition state [32] [33] [34]. Large positive ρ values (>2) suggest substantial carbanion character, while smaller values (0.5-1.5) indicate more modest charge development [32] [33] [34].

Parabolic Hammett Relationships

In some cases, cyclopropane systems exhibit parabolic Hammett relationships, where both electron-withdrawing and electron-donating substituents can enhance reactivity [4] [5]. This behavior is observed when the reaction mechanism involves multiple competing pathways or when the substituent effects operate through different electronic mechanisms [4] [5].

For electrophilic cyclopropanes like 1,1-cyclopropanediacetonitrile, parabolic Hammett relationships may arise from the competing effects of transition state stabilization and ground state destabilization [4] [5]. Electron-withdrawing groups stabilize the transition state through charge delocalization, while electron-donating groups may destabilize the ground state through unfavorable electronic interactions [4] [5].

Applications in Synthetic Design

Hammett relationship analysis provides a powerful tool for predicting the reactivity of substituted cyclopropanes and designing optimal reaction conditions [32] [33] [34]. By understanding the electronic requirements of specific transformations, chemists can select appropriate substituents to achieve desired reactivity profiles [32] [33] [34].